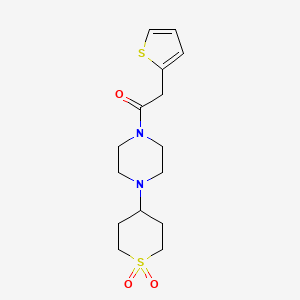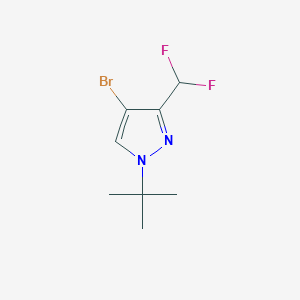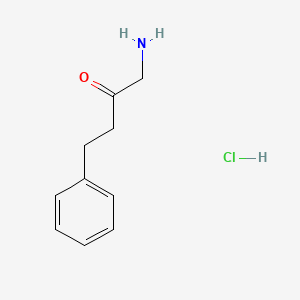
Ethyl 2-(cyclopropylamino)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyclopropylamino)-5-methylbenzoate, also known as CX-5461, is a small molecule inhibitor that has been recently developed as a potential anticancer drug. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
Ethyl 2-(cyclopropylamino)-5-methylbenzoate selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for cell growth and proliferation. The inhibition of Pol I transcription also leads to the activation of the nucleolar stress response, which triggers the activation of p53-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in xenograft models. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 2-(cyclopropylamino)-5-methylbenzoate is its selectivity for Pol I transcription, which makes it a promising candidate for the treatment of cancer. However, Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have limited efficacy in certain types of cancer, such as breast cancer, which may limit its clinical utility. In addition, the mechanism of action of Ethyl 2-(cyclopropylamino)-5-methylbenzoate is not fully understood, which may limit its development as a therapeutic agent.
Orientations Futures
There are several future directions for the development of Ethyl 2-(cyclopropylamino)-5-methylbenzoate as an anticancer drug. One potential direction is the development of combination therapies that target multiple pathways in cancer cells. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been shown to have synergistic effects with other anticancer drugs, and the development of combination therapies may improve its efficacy in certain types of cancer. Another potential direction is the development of biomarkers that can predict the response to Ethyl 2-(cyclopropylamino)-5-methylbenzoate treatment. The identification of biomarkers may help to identify patients who are most likely to benefit from Ethyl 2-(cyclopropylamino)-5-methylbenzoate treatment and improve patient outcomes.
Méthodes De Synthèse
The synthesis of Ethyl 2-(cyclopropylamino)-5-methylbenzoate involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 5-methylisophthalic acid with an ethyl ester group. The resulting compound is then reacted with cyclopropylamine to form the corresponding amide. The amide is then reduced to the amine using lithium aluminum hydride, followed by acylation with ethyl chloroformate to give the final product, Ethyl 2-(cyclopropylamino)-5-methylbenzoate.
Applications De Recherche Scientifique
Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit Pol I transcription and induce nucleolar stress, leading to the activation of p53-dependent apoptosis in cancer cells. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have synergistic effects with other anticancer drugs, such as DNA-damaging agents and inhibitors of the PI3K/AKT/mTOR pathway.
Propriétés
IUPAC Name |
ethyl 2-(cyclopropylamino)-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-8-9(2)4-7-12(11)14-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKTMZYWUMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)-5-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829685.png)

![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2829690.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2829691.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)
